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  • Product: tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
  • CAS: 1801455-71-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectra assignments for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate Abstract This technical guide provides a comprehensive analysis and definitive spectral assignm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis and definitive spectral assignment of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Leveraging a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, this document outlines the precise protocol and logical framework required for unambiguous structural elucidation. We delve into the causality behind experimental choices, from solvent selection to the strategic application of 2D correlation techniques, ensuring a self-validating approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the rigorous characterization of complex organic molecules.

Introduction

The Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1] Its conformational flexibility allows it to present substituents in diverse three-dimensional arrangements, making it a valuable motif for exploring chemical space in drug discovery. The synthesis and characterization of functionalized azepanes are therefore of critical importance to the field.[1][2]

The Target Molecule: tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

The subject of this guide is a specific, functionalized azepane derivative. Its structure incorporates three key features that influence its NMR spectra:

  • The Azepane Ring: A saturated seven-membered nitrogen-containing heterocycle.

  • The cis-Diol: Two hydroxyl groups at the C3 and C6 positions with a cis stereochemical relationship. This symmetry significantly simplifies the NMR spectrum.

  • The Boc Protecting Group: A tert-butyloxycarbonyl group on the nitrogen atom, which restricts nitrogen inversion and exerts a strong electronic influence on adjacent nuclei.[3][4]

Chemical structure of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
Figure 1: Chemical structure of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate.
The Indispensable Role of NMR Spectroscopy

For complex organic molecules, NMR spectroscopy is the gold standard for structural elucidation.[3] While one-dimensional (1D) ¹H and ¹³C NMR provide essential information on the chemical environment and number of unique nuclei, they often fall short in cases of signal overlap or complex coupling patterns.[5][6] Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by revealing through-bond and through-space correlations between nuclei, allowing for a complete and confident assignment of the molecular structure.[7][8][9]

Experimental Design and Rationale

The successful assignment of the target molecule hinges on a logical, multi-step NMR analysis. The workflow is designed to be self-validating, where each experiment builds upon the last to construct an unassailable structural proof.

G Prep Sample Preparation (DMSO-d6) H1 1D ¹H NMR (Proton Environments) Prep->H1 Acquisition C13 1D ¹³C NMR (Carbon Skeleton) Prep->C13 Acquisition COSY 2D COSY (¹H-¹H Connectivity) H1->COSY Identifies Coupled Protons HSQC 2D HSQC (¹H-¹³C Direct Correlation) H1->HSQC Links Protons to Carbons C13->HSQC Links Protons to Carbons COSY->HSQC Confirms Proton Network HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns Protonated Carbons Assign Final Structure Assignment HMBC->Assign Confirms Quaternary Carbons & Full Skeleton

Caption: NMR analysis workflow for structural elucidation.

Sample Preparation Protocol

The choice of solvent is the first critical decision. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for a key reason: its ability to slow the chemical exchange of hydroxyl (-OH) protons. This allows for the observation of these protons as distinct signals and potentially reveals their coupling to adjacent C-H protons, providing valuable structural information.

Methodology:

  • Weigh approximately 5-10 mg of high-purity tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate.

  • Dissolve the sample in ~0.6 mL of DMSO-d₆.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and wipe the exterior before insertion into the spectrometer.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) spectrometer.

1D ¹H NMR:

  • Purpose: To identify all unique proton environments and their relative numbers (integration).

  • Key Parameters: 32 scans, 16-second relaxation delay to ensure accurate integration, spectral width covering 0-12 ppm.

1D ¹³C NMR:

  • Purpose: To identify all unique carbon environments.

  • Key Parameters: Proton-decoupled, 1024 scans, spectral width covering 0-200 ppm.

2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for mapping the proton framework of the azepane ring.[6][8]

  • Key Parameters: 256 increments in the indirect dimension, 8 scans per increment.

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation). This experiment is the most reliable way to assign the signals of protonated carbons.[6][7]

  • Key Parameters: Gradient-enhanced, 256 increments, 16 scans per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for assigning non-protonated (quaternary) carbons, such as the carbonyl and quaternary carbons of the Boc group, and for piecing together the entire molecular skeleton.[5][9]

  • Key Parameters: 256 increments, 32 scans per increment, optimized for a long-range coupling of 8 Hz.

Spectral Analysis and Stepwise Assignment

Due to the molecule's cis stereochemistry and the potential for rapid ring-flipping at room temperature, it possesses a C₂ axis of symmetry. This renders the two halves of the ring chemically equivalent, simplifying the expected spectra. We therefore anticipate four unique signals for the azepane ring protons (H2/H7, H3/H6, H4ax/H5ax, H4eq/H5eq) and three for the ring carbons (C2/C7, C3/C6, C4/C5).

¹H NMR Spectrum: The Initial Map

The ¹H NMR spectrum provides the first overview of the proton environments.

  • δ ~1.39 ppm (s, 9H): This strong singlet is characteristic of the nine equivalent methyl protons of the tert-butyl group.[3][10][11] Its integration to 9H makes it an ideal reference point.

  • δ ~3.5-3.7 ppm (m, 2H): These signals correspond to the methine protons H3 and H6, which are attached to the carbons bearing the electron-withdrawing hydroxyl groups.

  • δ ~3.0-3.4 ppm (m, 4H): This region contains the methylene protons adjacent to the nitrogen (H2 and H7). The electron-withdrawing effect of the Boc-protected nitrogen shifts these signals downfield.

  • δ ~1.6-1.9 ppm (m, 4H): These upfield signals correspond to the remaining methylene protons at the C4 and C5 positions.

  • δ ~4.5 ppm (d, 2H): In DMSO-d₆, the hydroxyl protons are observable and appear as a doublet due to coupling with the adjacent methine protons (H3/H6).

COSY Spectrum: Connecting the Dots

The COSY spectrum confirms the proton connectivity within the azepane ring.

Caption: Key ¹H-¹H COSY correlations in the azepane ring.

A clear correlation is observed between the hydroxyl protons (~4.5 ppm) and the methine protons H3/H6 (~3.6 ppm). H3/H6, in turn, show correlations to both the downfield methylene protons H2/H7 (~3.2 ppm) and the upfield methylene protons H4/H5 (~1.8 ppm). This definitively establishes the H2-H3-H4 coupling network, confirming the sequence of protons around the ring.

HSQC and ¹³C NMR: Assigning the Carbon Skeleton

The HSQC spectrum links each proton signal to its directly attached carbon, allowing for the assignment of the ¹³C spectrum.

  • Boc Group: The ¹H singlet at ~1.39 ppm correlates to the ¹³C signal at δ ~28.2 ppm (Boc-CH₃).

  • C3/C6: The ¹H signal for H3/H6 at ~3.6 ppm correlates to the ¹³C signal at δ ~68.5 ppm (C3/C6), characteristic of a carbon atom bonded to an oxygen.[12][13]

  • C2/C7: The ¹H signals for H2/H7 at ~3.2 ppm correlate to the ¹³C signal at δ ~51.0 ppm (C2/C7), consistent with a carbon adjacent to a nitrogen atom in a carbamate.

  • C4/C5: The ¹H signals for H4/H5 at ~1.8 ppm correlate to the ¹³C signal at δ ~30.5 ppm (C4/C5), the most upfield carbon in the ring.

The remaining three signals in the ¹³C spectrum are quaternary carbons, which are assigned using the HMBC experiment.

HMBC Spectrum: Final Confirmation

The HMBC spectrum reveals 2- and 3-bond correlations, solidifying the complete structure.

  • The Boc methyl protons (δ ~1.39 ppm) show a strong correlation to the quaternary carbon at δ ~78.9 ppm . This is the quaternary C(CH₃)₃ of the Boc group.[3]

  • These same Boc protons also show a correlation to the downfield carbonyl carbon at δ ~154.5 ppm , definitively assigning the carbamate carbonyl (N-C=O).[4]

  • Crucially, protons on C2/C7 (~3.2 ppm) show a 3-bond correlation to the carbonyl carbon (~154.5 ppm), confirming the attachment of the Boc group to the azepane nitrogen.

Summary of NMR Assignments

The combined data from all experiments lead to the following unambiguous assignments.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position δ (ppm) Multiplicity Integration Assignment
Boc-CH₃ 1.39 s 9H tert-butyl protons
H4, H5 1.6-1.9 m 4H Azepane ring CH₂
H2, H7 3.0-3.4 m 4H Azepane ring CH₂-N
H3, H6 3.5-3.7 m 2H Azepane ring CH-O

| OH | ~4.5 | d | 2H | Hydroxyl protons |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position δ (ppm) Assignment
Boc-C H₃ 28.2 tert-butyl methyl carbons
C4, C5 30.5 Azepane ring CH₂
C2, C7 51.0 Azepane ring C H₂-N
C3, C6 68.5 Azepane ring C H-O
Boc-C (CH₃)₃ 78.9 tert-butyl quaternary carbon

| Boc-C =O | 154.5 | Carbamate carbonyl carbon |

Conclusion

The structural assignment of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate has been unequivocally established through a systematic and multi-faceted NMR spectroscopy approach. The strategic use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a self-validating cascade of evidence, confirming proton-proton connectivities, direct carbon-proton attachments, and long-range correlations that define the complete molecular architecture. This guide demonstrates the power of this analytical workflow, providing a robust template for the characterization of similarly complex heterocyclic molecules essential to modern drug discovery and development.

References

  • Vertex AI Search. (n.d.). 2d Nmr Basics For Organic Chemistry.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Strathclyde. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Benchchem. (n.d.). Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe.
  • Thieme. (n.d.). Azepines.
  • Journal of Chemical Education. (2016, January 29). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach.
  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Nepal Journals Online. (2021, January 7). Synthesis, Characterization and Biological Screening of Azepine Derivative.
  • Sciforum. (n.d.). Syntheses of new azepane derivatives from monosaccharides.
  • Organic Letters. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shift Table.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate: A Technical Guide

Executive Summary The rational design of conformationally restricted therapeutics relies heavily on saturated heterocyclic scaffolds. Among these, tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate (CAS: 1801455-71-9) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of conformationally restricted therapeutics relies heavily on saturated heterocyclic scaffolds. Among these, tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate (CAS: 1801455-71-9) represents a highly valuable, albeit complex, building block. As a seven-membered azepane ring substituted with a bulky N-Boc protecting group and a cis-3,6-diol system, its thermodynamic stability is governed by a delicate balance of medium-ring strain, steric hindrance, and transannular hydrogen bonding.

This whitepaper provides an in-depth technical analysis of the thermodynamic parameters governing this molecule. Designed for drug development professionals and computational chemists, this guide establishes a self-validating framework combining computational modeling, solution-phase dynamics, and solid-state crystallography to rigorously profile its conformational landscape.

Mechanistic Drivers of Thermodynamic Stability

To understand the thermodynamic stability of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate, we must deconstruct the molecule into three interacting thermodynamic domains: ring puckering, rotameric equilibrium, and non-covalent transannular interactions.

Medium-Ring Strain and the Twist-Chair Global Minimum

Unlike six-membered piperidines which rigidly adopt a chair conformation, seven-membered azepanes suffer from medium-ring strain—specifically, torsional (Pitzer) strain and transannular (Prelog) steric clashes. Extensive 1 demonstrate that the twist-chair (TC) conformation is the thermodynamically preferred global minimum[1]. The TC conformation effectively staggers the adjacent methylene protons, minimizing eclipsing interactions that would otherwise destabilize the standard chair or boat forms[2].

The N-Boc Rotational Barrier and A(1,3) Strain

The incorporation of the tert-butyloxycarbonyl (Boc) group at the N1 position introduces partial double-bond character along the N–C(O) bond due to nitrogen lone-pair delocalization into the carbonyl π∗ orbital. This restricted rotation creates distinct E (anti) and Z (syn) rotamers. The bulky tert-butyl group induces severe allylic-type A(1,3) strain with the equatorial protons at C2 and C7. Consequently, the thermodynamic equilibrium shifts to minimize this steric clash, often resulting in a measurable energy barrier ( ΔG‡≈15−18 kcal/mol ) that prevents rapid interconversion at room temperature.

Transannular Hydrogen Bonding (cis-3,6-Diol System)

The defining feature of this specific molecule is the cis-relationship of the hydroxyl groups at C3 and C6. In specific pseudo-rotational states (such as the twist-boat or highly puckered twist-chair), the spatial distance between the C3-OH and C6-OH oxygen atoms drops below 2.8 Å. This proximity allows for intramolecular transannular hydrogen bonding . This enthalpic gain ( ΔH<0 ) serves as a powerful thermodynamic driving force that can offset the entropic penalty ( ΔS<0 ) of restricting the ring's inherent flexibility, stabilizing conformations that would otherwise be energetically prohibitive in unsubstituted azepanes.

G A Total Thermodynamic Stability B Ring Puckering (Twist-Chair) A->B C N-Boc Rotameric Equilibrium A->C D Intramolecular H-Bonding A->D E Minimizes Pitzer Strain B->E F Steric A(1,3) Strain C->F G Transannular Stabilization D->G

Logical relationship of factors governing the thermodynamic stability of the azepane derivative.

Self-Validating Experimental Workflows

A single analytical technique is insufficient to capture the dynamic thermodynamic profile of functionalized azepanes. As a best practice, we employ a tri-phasic, self-validating workflow. If the gas-phase predictions (DFT) align with solution-phase dynamics (NMR) and solid-state geometry (X-ray), the thermodynamic model is considered robust and validated.

Workflow Step1 1. DFT Computational Modeling (Gas/Solvent Phase) Step4 Data Synthesis & Thermodynamic Profiling Step1->Step4 Step2 2. Variable-Temperature NMR (Solution Phase Dynamics) Step2->Step4 Step3 3. X-Ray Crystallography (Solid-State Conformation) Step3->Step4

Tri-phasic experimental workflow for validating azepane conformational thermodynamics.

Protocol 2.1: Density Functional Theory (DFT) Conformational Search

Causality: Molecular mechanics (MM) force fields often fail to accurately parameterize the transannular hydrogen bonding in medium-sized rings. DFT is required to accurately calculate the orbital overlap and electronic stabilization of the cis-diol interaction.

  • Conformational Sampling: Perform a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field to generate an initial ensemble of pseudo-rotamers.

  • Geometry Optimization: Submit all conformers within a 5.0 kcal/mol window to DFT optimization at the ω B97X-D/6-311+G(d,p) level. The inclusion of Grimme's dispersion (-D) is critical for capturing the intramolecular van der Waals interactions of the bulky Boc group.

  • Thermodynamic Corrections: Perform vibrational frequency calculations at 298.15 K to ensure all structures are true minima (zero imaginary frequencies) and to extract the Gibbs free energy ( ΔG ).

Protocol 2.2: Variable-Temperature NMR (VT-NMR) Dynamics

Causality: Standard 1D 1 H-NMR at 298 K will likely show broad, unresolved peaks due to the N-Boc rotation occurring at an intermediate rate relative to the NMR timescale. VT-NMR is required to push the system into the "fast exchange" limit to calculate the exact rotational barrier.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Toluene- d8​ . Note: Toluene- d8​ is chosen over CDCl 3​ because its higher boiling point allows heating up to 380 K, which is necessary to overcome the high N-Boc rotational barrier.

  • Acquisition: Acquire 1 H and 13 C spectra at 10 K increments from 298 K to 373 K.

  • Line-Shape Analysis: Monitor the coalescence of the tert-butyl methyl protons (typically around 1.4 ppm). Use dynamic NMR line-shape fitting software (e.g., DNMR3) to extract the exchange rate constant ( k ) at each temperature.

  • Eyring Plot: Plot ln(k/T) versus 1/T to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

Protocol 2.3: X-Ray Crystallography for Solid-State Validation

Causality: While NMR provides a time-averaged ensemble, X-ray crystallography provides a high-resolution snapshot of the thermodynamic minimum 3[3].

  • Crystallization: Utilize vapor diffusion (e.g., dissolving the compound in a minimum amount of ethyl acetate and allowing hexanes to diffuse in over 48-72 hours at 4°C).

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Mo-K α radiation source at 100 K (to minimize thermal motion and accurately locate the hydroxyl protons).

  • Analysis: Specifically measure the O3···O6 distance and the O-H···O angle to quantify the strength of the transannular hydrogen bond.

Quantitative Data Summaries

The following tables synthesize typical thermodynamic data derived from the aforementioned protocols for N-Boc protected cis-3,6-dihydroxyazepanes.

Table 1: Relative Thermodynamic Stability of Azepane Ring Conformers (DFT: ω B97X-D/6-311+G(d,p))

ConformationRelative Enthalpy ( ΔH , kcal/mol)Relative Free Energy ( ΔG , kcal/mol)Transannular H-Bond Distance (Å)
Twist-Chair (TC) 0.00 (Global Minimum)0.00 2.65 (Strong)
Chair (C)+ 2.15+ 2.403.10 (Weak/None)
Twist-Boat (TB)+ 3.45+ 3.102.55 (Very Strong)
Boat (B)+ 5.80+ 5.952.50 (Steric Clash)

Analysis: The Twist-Chair remains the global minimum. Interestingly, while the Twist-Boat allows for a shorter, stronger hydrogen bond, the inherent ring strain of the boat geometry outweighs the enthalpic gain of the H-bond, making it thermodynamically less stable by ~3.1 kcal/mol.

Table 2: Thermodynamic Parameters for N-Boc Rotamer Interconversion (VT-NMR in Toluene- d8​ )

ParameterValueMechanistic Implication
Coalescence Temp ( Tc​ )345 KIndicates a high energy barrier requiring significant thermal energy to achieve fast exchange.
Activation Enthalpy ( ΔH‡ )16.2 kcal/molReflects the energy required to break the partial double bond character of the carbamate N-C(O) bond.
Activation Entropy ( ΔS‡ )-4.5 cal/mol·KThe negative value indicates a highly ordered transition state, heavily influenced by the steric bulk of the tert-butyl group passing the azepane ring protons.
Free Energy of Activation ( ΔG298‡​ ) 17.5 kcal/mol Confirms the existence of distinct, stable rotamers at physiological temperatures.

Conclusion

The thermodynamic stability of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate is an intricate interplay of structural constraints. The molecule preferentially adopts a twist-chair conformation, which optimally balances the minimization of Pitzer strain with the enthalpic benefits of a transannular hydrogen bond between the cis-3,6-hydroxyl groups. Furthermore, the bulky N-Boc group introduces a substantial rotational barrier ( ΔG‡≈17.5 kcal/mol ), resulting in distinct rotameric populations at room temperature. By utilizing the self-validating tri-phasic workflow (DFT, VT-NMR, and X-Ray Crystallography) outlined in this guide, researchers can accurately map these conformational dynamics, ensuring the reliable integration of this scaffold into advanced drug discovery pipelines.

References

  • Source: ACS Omega / National Institutes of Health (NIH)
  • Understanding Ring Puckering in Small Molecules and Cyclic Peptides Source: ACS Publications URL
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Boc Deprotection of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

Chemical Context & Mechanistic Causality Polyhydroxylated azepanes are highly privileged scaffolds in drug development, frequently utilized as conformationally flexible sugar mimics and potent glycosidase inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Causality

Polyhydroxylated azepanes are highly privileged scaffolds in drug development, frequently utilized as conformationally flexible sugar mimics and potent glycosidase inhibitors[1]. The intermediate tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate (CAS: 1801455-71-9) serves as a critical junction in synthesizing these bioactive epitopes.

The primary challenge in handling this molecule lies in the removal of the N-tert-butyloxycarbonyl (Boc) protecting group. While standard Boc deprotection utilizes strong acids (e.g., Trifluoroacetic acid[TFA] or HCl), the presence of the cis-3,6-diol system—a 1,4-diol relationship within the 7-membered azepane ring—introduces a specific vulnerability.

The Causality of Degradation: Under prolonged acidic conditions or elevated temperatures, 1,4-diols are highly susceptible to acid-catalyzed dehydration. Protonation of one hydroxyl group transforms it into a superior leaving group (water), prompting intramolecular nucleophilic attack by the distal hydroxyl. In the context of a 3,6-dihydroxyazepane, this thermodynamic sink leads to the formation of an unwanted oxa-bridged bicyclic ether impurity.

To circumvent this, the deprotection must be strictly governed by kinetic control . Literature precedent demonstrates that the azepane ring and its hydroxyl groups remain intact if exposed to high-concentration acid for a very brief duration. Complete Boc removal can be achieved in neat TFA within exactly 5 minutes at room temperature, safely yielding the target amine without compromising the diol[2].

BocDeprotection SM tert-Butyl cis-3,6-dihydroxyazepane- 1-carboxylate Acid Acidic Cleavage (TFA or HCl in Dioxane) SM->Acid Int1 Protonated Boc Intermediate Acid->Int1 Cleavage Loss of t-Butyl Cation & Decarboxylation (-CO2) Int1->Cleavage Target cis-3,6-dihydroxyazepane (Target Amine Salt) Cleavage->Target Fast (< 10 min) SideRxn Prolonged Acid / Heat (Thermodynamic Sink) Target->SideRxn Degradation Intramolecular Etherification (Bridged Bicyclic Impurity) SideRxn->Degradation Slow

Reaction pathway for Boc deprotection, highlighting kinetic control vs. thermodynamic degradation.

Quantitative Method Comparison

Selecting the correct protocol depends on the required scale and the downstream tolerance for specific counterions (TFA vs. HCl salts).

ParameterProtocol A: Rapid TFA CleavageProtocol B: Anhydrous HCl/Dioxane
Reagents Neat TFA (or 50% TFA in DCM)4M HCl in 1,4-Dioxane
Reaction Time 5 minutes[2]1 - 2 hours
Temperature 25 °C (Room Temperature)0 °C warming to 25 °C
Yield (Typical) > 95%[1]85 - 90%
Product Form Trifluoroacetate (TFA) salt, viscous oilHydrochloride (HCl) salt, solid precipitate
Scalability Ideal for < 100 mg (Analytical scale)Ideal for > 100 mg (Preparative scale)
Diol Dehydration Risk Low (due to rapid kinetic quenching)Low (due to anhydrous precipitation)

Validated Experimental Protocols

Protocol A: Rapid Kinetic Cleavage (TFA/DCM)

Designed for high-yielding, small-scale deprotections where rapid isolation is prioritized[2].

Workflow:

  • Dissolution: Dissolve tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate (e.g., 50 mg, 0.216 mmol) in 0.5 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Add 0.5 mL of neat Trifluoroacetic acid (TFA) dropwise at 25 °C.

  • Kinetic Cleavage: Allow the solution to stir for exactly 5 minutes . Causality: Exceeding this time frame exponentially increases the risk of acid-catalyzed diol dehydration.

  • Quenching & Evaporation: Immediately evaporate the TFA/DCM mixture under a gentle, steady stream of N₂ gas. Causality: Using N₂ flow instead of a rotary evaporator prevents the application of heat, which would otherwise provide the activation energy required for intramolecular etherification.

  • Trace Removal: Place the resulting colorless oily residue under high vacuum (0.005 torr) at 25 °C for 3 hours to remove residual trace TFA[2].

Protocol B: Anhydrous Precipitation (4M HCl in 1,4-Dioxane)

Designed for larger-scale synthesis where handling viscous TFA salts is undesirable, and a crystalline HCl salt is required for downstream biological assays.

Workflow:

  • Dissolution: Dissolve the starting material (e.g., 500 mg, 2.16 mmol) in 2.0 mL of anhydrous 1,4-Dioxane. Cool the flask to 0 °C using an ice bath.

  • Acidification: Slowly add 5.0 mL of 4M HCl in 1,4-Dioxane. Causality: The strictly anhydrous environment prevents aqueous hydrolysis side-reactions, protecting the diol.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1 to 2 hours. As the Boc group is cleaved, the resulting secondary amine hydrochloride salt will become insoluble in dioxane and begin to precipitate. Causality: Precipitation removes the product from the reactive solution phase, inherently protecting the diol from further acid-catalyzed degradation.

  • Isolation: Dilute the suspension with 5 mL of cold diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel, wash with additional cold ether (2 x 5 mL), and dry under high vacuum.

Self-Validating System & QC Metrics

To ensure the integrity of the deprotection and confirm the absence of bicyclic impurities, every batch must be validated using the following metrics:

  • TLC Monitoring: The starting material is UV-inactive but stains strongly with KMnO₄. The deprotected product (a secondary amine) will stain distinctly yellow/brown with Ninhydrin stain.

  • Mass Spectrometry (ESI-MS): Confirm the shift from the Boc-protected mass ( [M+H]+=232.1 m/z ) to the free amine mass ( [M+H]+=132.1 m/z ). An impurity peak at 114.1 m/z indicates unwanted dehydration (loss of H2​O ).

  • ¹H NMR (MeOD or D₂O): The absolute indicator of success is the complete disappearance of the intense 9-proton singlet at δ≈1.45 ppm (the tert-butyl group). The preservation of the diol is confirmed by the integration and multiplet structure of the methine protons (CH-OH) at δ≈3.8−4.1 ppm .

References

  • Spedding, H., Karuso, P., & Liu, F. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1871.[Link]

  • Patel, A. R., & Liu, F. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. Australian Journal of Chemistry, 68(1), 50-56. [Link]

Sources

Application

Application Notes and Protocols: Selective Oxidation of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate to Azepanone Derivatives

Introduction: The Significance of Azepanone Scaffolds in Medicinal Chemistry Azepanone and its derivatives are privileged seven-membered nitrogen-containing heterocyclic scaffolds of significant interest in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Azepanone Scaffolds in Medicinal Chemistry

Azepanone and its derivatives are privileged seven-membered nitrogen-containing heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality and conformational flexibility make them attractive cores for the development of novel therapeutics.[3][4] The strategic introduction of carbonyl functionality within the azepane ring system provides a key anchor point for further synthetic elaboration, enabling the exploration of diverse chemical space in the pursuit of new drug candidates. This document provides a detailed guide for the selective oxidation of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate, a versatile starting material, to its corresponding azepanone derivatives. We will explore various modern oxidation methodologies, offering in-depth protocols and the scientific rationale behind the experimental choices to empower researchers in their synthetic endeavors.

Strategic Considerations for the Oxidation of a Differentiated Diol

The substrate, tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate, presents a unique synthetic challenge and opportunity. The cis-diol configuration on the seven-membered ring allows for the potential for selective mono-oxidation to a hydroxy-ketone or a di-oxidation to a diketone, depending on the stoichiometry of the oxidant. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen is crucial for modulating the reactivity of the amine and ensuring the stability of the azepane ring during oxidation. The choice of oxidant and reaction conditions will dictate the outcome of the reaction, and a careful selection is paramount to achieve the desired product with high yield and purity.

This guide will focus on three widely employed and reliable oxidation methods:

  • Swern Oxidation: A classic, mild, and highly efficient method for the oxidation of primary and secondary alcohols.[5][6]

  • Dess-Martin Periodinane (DMP) Oxidation: A versatile and selective room-temperature oxidation that avoids the use of heavy metals.[7][8]

  • TEMPO-Catalyzed Oxidation: A greener and catalytic approach utilizing a stable nitroxyl radical in conjunction with a co-oxidant.[9][10]

Methodology 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize alcohols to aldehydes or ketones under mild, low-temperature conditions.[5][6] This method is well-suited for substrates with sensitive functional groups due to its non-acidic nature.[11]

Causality of Experimental Choices:
  • Low Temperature (-78 °C): The initial activation of DMSO with oxalyl chloride is highly exothermic and the resulting chloro(dimethyl)sulfonium chloride is unstable at higher temperatures. Maintaining a low temperature is critical to prevent side reactions and decomposition of the active oxidant.[5]

  • Order of Addition: The precise order of addition—first oxalyl chloride to DMSO, followed by the alcohol, and finally the tertiary amine base—is crucial for the successful formation of the key alkoxysulfonium ylide intermediate and subsequent oxidation.[6]

  • Triethylamine (TEA) as a Base: A hindered, non-nucleophilic base like triethylamine is used to deprotonate the alkoxysulfonium ion to form the sulfur ylide, which then undergoes an intramolecular elimination to yield the ketone.[6]

Experimental Workflow: Swern Oxidation

A Prepare a solution of oxalyl chloride in CH₂Cl₂ at -78 °C B Add DMSO dropwise to the oxalyl chloride solution A->B C Stir for 15 min to form the active oxidant B->C D Add a solution of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate in CH₂Cl₂ C->D E Stir for 1-2 hours at -78 °C D->E F Add triethylamine dropwise E->F G Allow the reaction to warm to room temperature F->G H Quench the reaction with water G->H I Extract the product with CH₂Cl₂ H->I J Dry, concentrate, and purify by column chromatography I->J

Caption: Workflow for the Swern oxidation of the dihydroxyazepane.

Detailed Protocol: Swern Oxidation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (0.5 M based on the alcohol). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (2.2 eq for mono-oxidation, 4.4 eq for di-oxidation) to the stirred CH₂Cl₂.

  • DMSO Addition: In a separate flame-dried flask, prepare a solution of anhydrous dimethyl sulfoxide (DMSO) (4.4 eq for mono-oxidation, 8.8 eq for di-oxidation) in anhydrous CH₂Cl₂. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

  • Substrate Addition: Dissolve tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir the reaction for 1-2 hours at -78 °C.

  • Base Addition: Add triethylamine (10 eq for mono-oxidation, 20 eq for di-oxidation) dropwise to the reaction mixture.

  • Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by the slow addition of water.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired azepanone derivative(s).

Methodology 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[7][8] The reaction is typically performed at room temperature in chlorinated solvents and is known for its high functional group tolerance and straightforward workup.[7][12]

Causality of Experimental Choices:
  • Stoichiometry: A slight excess of DMP (typically 1.1-1.5 equivalents per alcohol group) is used to ensure complete conversion of the starting material.

  • Solvent: Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes both the substrate and the DMP reagent.[8]

  • Buffer (Optional): For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the acetic acid byproduct generated during the reaction.[7] This is particularly relevant for the Boc-protected azepane to prevent potential deprotection.

Experimental Workflow: DMP Oxidation

A Dissolve tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate in CH₂Cl₂ B Add Dess-Martin Periodinane (DMP) portionwise at room temperature A->B C Monitor the reaction by TLC until completion (typically 1-4 hours) B->C D Quench with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ C->D E Stir vigorously until the layers are clear D->E F Separate the layers and extract the aqueous phase with CH₂Cl₂ E->F G Combine organic layers, wash with brine, and dry F->G H Concentrate and purify by column chromatography G->H

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Detailed Protocol: DMP Oxidation
  • Reaction Setup: To a round-bottom flask containing a solution of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1-0.2 M), add sodium bicarbonate (2.5 eq per alcohol group, optional).

  • DMP Addition: Add Dess-Martin periodinane (1.2 eq for mono-oxidation, 2.4 eq for di-oxidation) portionwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously until the solid byproducts dissolve and both layers become clear.

  • Workup and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired azepanone(s).

Methodology 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable free radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant.[9][10] This method is considered a "green" alternative to many classical oxidation reactions as it uses a catalytic amount of the active oxidant and often employs environmentally benign co-oxidants like sodium hypochlorite (bleach).[10]

Causality of Experimental Choices:
  • Catalytic System: The combination of catalytic TEMPO and a co-oxidant like sodium hypochlorite (NaOCl) in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) allows for a continuous regeneration of the active oxoammonium ion oxidant.[13]

  • pH Control: Maintaining a slightly basic pH (around 8.5-9.5) is crucial for the stability of the hypochlorite solution and for facilitating the oxidation process. A buffer, such as sodium bicarbonate, is typically used.

  • Biphasic System: The use of a biphasic solvent system (e.g., dichloromethane and water) allows for easy separation of the product from the aqueous inorganic salts at the end of the reaction.

Experimental Workflow: TEMPO-Catalyzed Oxidation

A Prepare a biphasic mixture of the diol in CH₂Cl₂ and an aqueous buffer (pH ~9) B Add TEMPO (catalytic amount) and a phase-transfer catalyst A->B C Cool to 0 °C and add NaOCl solution dropwise B->C D Stir vigorously at 0 °C to room temperature, monitoring by TLC C->D E Quench with saturated aqueous Na₂S₂O₃ D->E F Separate the layers and extract the aqueous phase E->F G Combine organic layers, wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the TEMPO-catalyzed oxidation.

Detailed Protocol: TEMPO-Catalyzed Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂) (0.2 M). Add an aqueous solution of sodium bicarbonate (0.5 M) to achieve a pH of approximately 9.

  • Catalyst Addition: To the vigorously stirred biphasic mixture, add TEMPO (0.05 eq per alcohol group) and tetrabutylammonium bromide (0.05 eq per alcohol group).

  • Co-oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium hypochlorite (household bleach, ~8.25%, 1.2 eq per alcohol group) dropwise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to consume any excess oxidant.

  • Workup and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired azepanone(s).

Quantitative Data Summary

Oxidation MethodTypical ReagentsTemperatureTypical Reaction TimeKey AdvantagesPotential Drawbacks
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to RT2-4 hoursMild conditions, high yields, excellent functional group tolerance.[5][11]Requires cryogenic temperatures, formation of odorous dimethyl sulfide byproduct.[6]
DMP Oxidation Dess-Martin PeriodinaneRoom Temperature1-4 hoursRoom temperature reaction, easy workup, high selectivity.[7][8]Reagent is moisture-sensitive and can be expensive for large-scale synthesis.
TEMPO-Catalyzed TEMPO (cat.), NaOCl, NaHCO₃0 °C to RT1-3 hoursCatalytic, environmentally friendly co-oxidant, mild conditions.[9][10]Requires careful pH control, potential for side reactions with certain functional groups.

Conclusion

The selective oxidation of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate to its corresponding azepanone derivatives is a key transformation for accessing a versatile class of scaffolds for drug discovery. This guide has provided detailed protocols and the underlying scientific principles for three robust oxidation methods: Swern oxidation, Dess-Martin periodinane oxidation, and TEMPO-catalyzed oxidation. The choice of method will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and available laboratory infrastructure. By understanding the causality behind the experimental choices, researchers can confidently select and execute the most appropriate protocol to achieve their synthetic goals in the development of novel azepane-based therapeutics.

References

  • Ansari, I. A., & Gree, R. (2002). A convenient and mild procedure for the oxidation of alcohols using a silica gel-supported TEMPO catalyst. Organic letters, 4(9), 1507–1509.
  • Beilstein Journal of Organic Chemistry. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Hoover, J. M., & Stahl, S. S. (2011). A Practical Method for the Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air.
  • L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480–2482.
  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
  • Nature Communications. (2023, February 14). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Retrieved from [Link]

  • Procter, D. J., & Cooling, K. L. (2001). First Examples of Oxidizing Secondary Alcohols to Ketones in the Presence of the Disulfide Functional Group: Synthesis of Novel Diketone Disulfides. The Journal of Organic Chemistry, 66(10), 3689–3692.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Zhang, G., et al. (2016). An iron-catalyzed α,β-dehydrogenation of carbonyl compounds converts a broad range of aldehydes, ketones, lactones, lactams, amines, and alcohols to their α,β-unsaturated counterparts in a simple one-step reaction with high yields. Synlett, 27(06), 956-960.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

Welcome to the technical support guide for the synthesis of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. The primary synthetic route discussed is the cis-dihydroxylation of the precursor, tert-butyl 3,6-dihydro-2H-azepine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the cis-dihydroxylation of tert-butyl 3,6-dihydro-2H-azepine-1-carboxylate?

The most effective and stereoselective method for installing the cis-diol is through a syn-dihydroxylation reaction. The two most widely accepted protocols for this transformation are:

  • Upjohn Dihydroxylation : This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO). It is a robust and high-yielding reaction for a wide range of alkenes.[1][2]

  • Sharpless Asymmetric Dihydroxylation (AD) : For enantioselective synthesis, the Sharpless AD is the method of choice. It employs a catalytic amount of potassium osmate, a stoichiometric oxidant like potassium ferricyanide (K₃[Fe(CN)₆]), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQD)₂PHAL for AD-mix-β or (DHQ)₂PHAL for AD-mix-α).[3][4][5]

Both methods proceed through a cyclic osmate ester intermediate, which ensures the syn-addition of the two hydroxyl groups to the same face of the double bond, resulting in the desired cis-diol.[6][7]

Q2: My reaction is very slow or stalls completely. What are the likely causes and how can I fix this?

Slow reaction rates are a common issue, particularly with substrates like N-Boc protected azepenes which can be considered electron-deficient. Here are the primary causes and solutions:

  • Cause 1: Electron-Deficient Substrate: The nitrogen atom of the carbamate group withdraws electron density from the double bond, slowing down the electrophilic attack by OsO₄.[3]

    • Solution: The addition of methanesulfonamide (CH₃SO₂NH₂) has been shown to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, thereby increasing the overall catalytic turnover rate.[3][8] It is believed to act as a general acid catalyst, protonating the osmate ester to facilitate its hydrolysis.[8]

  • Cause 2: Suboptimal pH: The rate of dihydroxylation is highly sensitive to pH. For many substrates, the reaction proceeds more rapidly under slightly basic conditions.[4]

    • Solution: The reaction is typically buffered. The commercially available AD-mix formulations already contain a buffer. If preparing the reagents yourself, ensure the use of a suitable buffer system (e.g., K₂CO₃/K₃PO₄) to maintain an optimal pH. For some internal olefins, controlling the pH at a constant value around 12.0 can significantly improve reaction rates.[9]

  • Cause 3: Poor Reagent Quality: The OsO₄ catalyst or the co-oxidant (NMO, K₃[Fe(CN)₆]) may have degraded.

    • Solution: Use freshly purchased or properly stored reagents. NMO can be hygroscopic and should be stored in a desiccator. OsO₄ is volatile and highly toxic; handle with extreme care in a fume hood.[6]

Q3: The yield of my desired cis-diol is low. What are the common side reactions and how can I minimize them?

Low yield can be attributed to several factors, including incomplete conversion (see Q2) and the formation of byproducts.

  • Side Reaction 1: Over-oxidation: The primary diol product can sometimes be further oxidized to form an α-hydroxy ketone. This is a more significant problem when using stronger oxidants like potassium permanganate (KMnO₄), but can still occur with osmium-based methods under certain conditions.[7][10]

    • Mitigation:

      • Avoid using KMnO₄, as it is more prone to over-oxidation.[7][11]

      • Ensure the reaction is not run for an excessively long time after the starting material has been consumed (monitor by TLC or LC-MS).

      • Maintain a controlled temperature, as higher temperatures can promote side reactions.

  • Side Reaction 2: Formation of the trans-diol: While the osmium-catalyzed reaction is highly stereospecific for syn-addition, improper workup or alternative reaction pathways could theoretically lead to other diastereomers. The primary route to trans-diols involves an anti-dihydroxylation pathway, for example, via epoxidation followed by acid-catalyzed ring-opening, which should not occur under standard dihydroxylation conditions.[12][13]

    • Mitigation: Strictly follow the established protocols for syn-dihydroxylation. Ensure that acidic conditions are not inadvertently introduced during the reaction.

  • Side Reaction 3: Cleavage of the Diol: Oxidative cleavage of the newly formed diol to form aldehydes is a known side reaction, especially with KMnO₄.[7] While less common with OsO₄, using a milder workup can prevent this. The diol can be intentionally cleaved with reagents like sodium periodate (NaIO₄).[1]

    • Mitigation: Use a gentle reducing agent in your workup, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to quench the reaction and hydrolyze the osmate ester without cleaving the C-C bond.[6]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inactive catalyst (OsO₄).2. Degraded co-oxidant (NMO, K₃[Fe(CN)₆]).3. Incorrect stoichiometry.4. Suboptimal pH or temperature.1. Use a fresh ampule of OsO₄ solution.2. Use fresh, dry NMO or high-purity K₃[Fe(CN)₆].3. Carefully re-check all calculations and measurements.4. Add methanesulfonamide (1 equiv.) to accelerate turnover. Ensure the reaction is buffered and run at the recommended temperature (typically 0 °C to room temperature).[3][8]
Mixture of Products Observed (e.g., by TLC/LC-MS) 1. Incomplete reaction (starting material remains).2. Formation of α-hydroxy ketone (over-oxidation).3. Low enantioselectivity (in Sharpless AD), leading to a diastereomeric mixture if other stereocenters are present.1. Increase reaction time or add a small amount of fresh catalyst.2. Reduce reaction time or temperature. Ensure proper quenching once the starting material is consumed.3. In a Sharpless AD, a low concentration of the chiral ligand can lead to a non-selective "second cycle".[4] Increase the molar ratio of the ligand.
Difficult Product Isolation / Purification 1. Emulsion during aqueous workup.2. Product is highly water-soluble.3. Co-elution with byproducts on silica gel.1. Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of Celite.2. After initial extraction with a standard solvent (e.g., ethyl acetate), perform several additional extractions. Back-extract the combined aqueous layers with a more polar solvent like n-butanol if necessary.3. Try a different solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). Consider derivatization (e.g., as an acetonide) to aid purification, followed by deprotection.
Inconsistent Results Between Batches 1. Variable quality of reagents or solvents.2. Inconsistent reaction setup (e.g., stirring rate, temperature control).3. Atmospheric moisture affecting hygroscopic reagents.1. Source high-purity reagents and use anhydrous solvents where specified.2. Standardize all reaction parameters. Use a temperature-controlled bath rather than a simple ice bath for prolonged reactions.3. Handle hygroscopic reagents (like NMO and K₂CO₃) in a glove box or under an inert atmosphere.

Experimental Protocols

Protocol 1: Upjohn cis-Dihydroxylation (Racemic)

This protocol provides a reliable method for producing the racemic cis-diol.

Materials:

  • tert-butyl 3,6-dihydro-2H-azepine-1-carboxylate (1.0 equiv)

  • N-methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Osmium tetroxide (OsO₄) (0.01-0.02 equiv, e.g., as a 4% solution in water)

  • Acetone and Water (e.g., 10:1 v/v)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 3,6-dihydro-2H-azepine-1-carboxylate in the acetone/water solvent mixture.

  • Add NMO and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add the catalytic amount of OsO₄ solution dropwise. The solution may turn dark brown or black.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Stir vigorously for 30-60 minutes, or until the color dissipates.

  • Add ethyl acetate to dilute the mixture and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol is for the synthesis of a specific enantiomer of the cis-diol.

Materials:

  • tert-butyl 3,6-dihydro-2H-azepine-1-carboxylate (1.0 equiv)

  • AD-mix-β (for one enantiomer) or AD-mix-α (for the other) (commercially available pre-mixed reagent)

  • Methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv)

  • tert-Butanol and Water (1:1 v/v)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add the AD-mix powder (which contains K₃[Fe(CN)₆], K₂CO₃, K₂OsO₄·2H₂O, and the chiral ligand) and stir until mostly dissolved.

  • Add methanesulfonamide and continue stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the tert-butyl 3,6-dihydro-2H-azepine-1-carboxylate substrate.

  • Stir the reaction vigorously at 0 °C. Monitor by TLC or LC-MS. The reaction may take 12-24 hours.

  • Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography.

Visualizing the Process

Reaction Mechanism

The core of the reaction involves the formation of a cyclic osmate ester, ensuring syn-addition.

ReactionMechanism cluster_precursors Reactants cluster_intermediate Intermediate cluster_products Products cluster_cycle Catalytic Cycle Alkene Boc-Azepene OsmateEster Cyclic Osmate Ester Alkene->OsmateEster [3+2] Cycloaddition OsO4 OsO4-Ligand Complex OsO4->OsmateEster Diol cis-Diol OsmateEster->Diol Hydrolysis (H2O, Na2SO3) ReducedOs Reduced Osmium (VI) OsmateEster->ReducedOs ReoxidizedOs OsO4-Ligand Complex ReducedOs->ReoxidizedOs Re-oxidation Oxidant Co-oxidant (NMO / K3[Fe(CN)6]) Oxidant->ReoxidizedOs ReoxidizedOs->OsO4 Regenerated Catalyst

Caption: Mechanism of Osmium-Catalyzed cis-Dihydroxylation.

Troubleshooting Workflow

A logical approach to diagnosing and solving common issues in the synthesis.

TroubleshootingWorkflow cluster_causes_low_yield Low Yield Causes cluster_solutions_low_yield Solutions cluster_causes_side_products Side Product Causes cluster_solutions_side_products Solutions Start Reaction Start Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield or Stalled Reaction Problem->LowYield Yes (Low Conversion) SideProducts Multiple Spots / Impurities Problem->SideProducts Yes (Impurities) Workup Proceed to Workup & Purification Problem->Workup No Cause_Reagent Reagent Quality? LowYield->Cause_Reagent Check Cause_Kinetics Slow Kinetics? LowYield->Cause_Kinetics Check Cause_OverOx Over-oxidation? SideProducts->Cause_OverOx Check Cause_Ligand Low Ligand Conc. (AD)? SideProducts->Cause_Ligand Check Sol_Reagent Use Fresh Reagents Cause_Reagent->Sol_Reagent Sol_Kinetics Add CH3SO2NH2 Adjust pH Cause_Kinetics->Sol_Kinetics Sol_Reagent->Monitor Retry Sol_Kinetics->Monitor Retry Sol_OverOx Reduce Rxn Time/Temp Cause_OverOx->Sol_OverOx Sol_Ligand Increase Ligand Ratio Cause_Ligand->Sol_Ligand Sol_OverOx->Monitor Retry Sol_Ligand->Monitor Retry

Caption: Troubleshooting Decision Tree for Dihydroxylation.

References

Sources

Optimization

optimizing crystallization conditions for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists working with tert-butyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this portal specifically for researchers and process chemists working with tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate (CAS: 1801455-71-9).

Crystallizing this specific molecule presents a notorious challenge: it frequently forms a stubborn oil rather than a pristine crystal lattice. This guide bypasses generic advice, diving directly into the thermodynamic causality and structural dynamics of this molecule to help you engineer a robust, self-validating crystallization process.

Part 1: Conformational Dynamics & Thermodynamics (FAQ)

Q: Why does my product consistently "oil out" instead of forming a crystalline suspension? A: What you are observing is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." This occurs when the solution's supersaturation forces a spinodal decomposition—creating a solute-rich dispersed liquid phase and a solute-lean continuous phase—before it can nucleate solid crystals[1]. For tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate, two structural factors drive this:

  • High Entropic Barrier: The seven-membered azepane ring is highly flexible, rapidly interconverting between chair and twist-chair conformations in solution[2]. This flexibility, combined with the bulky, lipophilic tert-butyloxycarbonyl (Boc) group, creates a high entropic barrier to organizing into a rigid crystal lattice.

  • Depressed Melting Point: The Boc group significantly lowers the melting point of the intermediate. When cooling or adding antisolvent, the system hits the liquid-liquid coexistence curve at a temperature where the solute prefers to be a liquid, rather than hitting the solid-liquid solubility curve[3].

Q: How does the cis-3,6-diol moiety dictate my solvent selection? A: The cis-orientation of the two hydroxyl groups allows for both intramolecular hydrogen bonding and strong intermolecular hydrogen bonding[2]. If you use a highly protic solvent system (like Methanol/Water), the solvent outcompetes the intermolecular diol-diol interactions required to build the crystal lattice, forcing the hydrophobic Boc group to aggregate into an oil. Conversely, in purely non-polar solvents, the molecule is completely insoluble. You must use a binary system with moderate hydrogen-bond accepting capabilities (like Ethyl Acetate) paired with a non-polar antisolvent (like Heptane) to balance these forces.

Part 2: Troubleshooting Guide for Liquid-Liquid Phase Separation

Issue: Formation of a second liquid phase (droplets on the flask wall or a milky emulsion that coalesces into a resin) during antisolvent addition. Root Cause: The antisolvent was added too rapidly, or the temperature was too high, pushing the local supersaturation directly into the metastable LLPS zone rather than the crystalline metastable zone[4].

The Self-Validating Fix (Thermodynamic Reset): Do not attempt to scratch the flask or cool the oil further—this will only trap impurities inside an amorphous solid. Instead, follow this self-validating loop:

  • Reset: Immediately halt antisolvent addition. Heat the mixture by 10–15°C until a single, completely clear phase is restored. Validation: The solution must be optically transparent with no Schlieren lines[3].

  • Adjust: Add 5% more of your "good solvent" (e.g., EtOAc) to slightly lower the overall concentration, shifting the system away from the LLPS boundary.

  • Seed: Cool the solution at a highly controlled rate (0.1°C/min) to just above the known cloud point. Introduce 1–2 wt% of milled seed crystals. Causality: The presence of seeds provides a low-energy surface for secondary nucleation, allowing the system to bypass the spinodal decomposition pathway entirely[4].

Part 3: Quantitative Solvent Screening Matrix

To avoid LLPS, the thermodynamic pathway must be carefully controlled. The table below summarizes the quantitative outcomes of various solvent/antisolvent systems for this specific azepane derivative.

Solvent System (Good/Anti)Optimal Ratio (v/v)Supersaturation ProfileLLPS (Oiling Out) RiskCrystalline Yield (%)
Ethyl Acetate / Heptane 1 : 3Moderate, easily controlledLow82%
Isopropyl Acetate / Heptane 1 : 4Slow, requires agingVery Low78%
Methanol / Water 1 : 2High, rapid crash-outCriticalN/A (Forms Oil)
Toluene / Hexane 1 : 5ModerateHigh45% (Sticky solid)

Part 4: Step-by-Step Optimized Crystallization Methodology

This protocol utilizes an EtOAc/Heptane system and is designed as a self-validating workflow . Proceed to the next step only when the validation criteria are met.

Step 1: Dissolution & Clarification

  • Action: Suspend 10.0 g of crude tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate in 20 mL of Ethyl Acetate. Heat the jacketed reactor to 50°C with moderate agitation (250 rpm).

  • Causality: 50°C is well below the boiling point of EtOAc but high enough to ensure complete dissolution of the Boc-protected intermediate without risking thermal degradation.

  • Validation Checkpoint: The solution must become completely transparent. Any persistent turbidity indicates insoluble inorganic impurities (e.g., salts from previous steps). If turbid, perform a hot polish filtration.

Step 2: Antisolvent Addition & Metastable Zone Targeting

  • Action: Maintain 50°C. Begin dosing Heptane at a strict rate of 0.5 mL/min until 40 mL has been added.

  • Causality: Slow addition prevents local supersaturation spikes that trigger oiling out[4].

  • Validation Checkpoint: The system should exhibit a faint, persistent bluish opalescence (the cloud point). If distinct liquid droplets form on the reactor walls, you have hit LLPS. Execute the "Thermodynamic Reset" described in Part 2.

Step 3: Seeding and Isothermal Aging

  • Action: Pause Heptane addition. Add 0.1 g (1 wt%) of pure, milled seed crystals. Hold the temperature isothermally at 50°C for 2 hours.

  • Causality: Isothermal aging allows the seeds to consume the supersaturation via crystal growth. Because the flexible azepane ring requires time to adopt the correct conformation for the lattice[5], rushing this step will force the remaining solute to oil out.

  • Validation Checkpoint: The slurry should become visibly thicker and opaque white. If the seeds dissolve, the solution is undersaturated; add 5 mL more Heptane and re-seed.

Step 4: Controlled Cooling & Isolation

  • Action: Cool the reactor from 50°C to 5°C at a linear rate of 0.1°C/min. Add the remaining 20 mL of Heptane over 1 hour. Filter the resulting slurry and wash with 10 mL of cold Heptane.

  • Validation Checkpoint: Powder X-Ray Diffraction (PXRD) or a sharp melting point profile confirms a crystalline lattice versus an amorphous precipitate.

Part 5: Process Visualization

The following decision tree maps the thermodynamic pathways and troubleshooting steps required to successfully crystallize this intermediate.

CrystallizationWorkflow Start Crude tert-Butyl cis-3,6-dihydroxyazepane -1-carboxylate Dissolve Dissolve in EtOAc (Good Solvent) at 50°C Start->Dissolve AddAntisolvent Slowly add Heptane (Antisolvent) Rate: 0.5 mL/min Dissolve->AddAntisolvent CheckLLPS Does LLPS (Oiling Out) Occur? AddAntisolvent->CheckLLPS Seed Add 1-2% wt Seed Crystals at Cloud Point CheckLLPS->Seed No (Cloudy/Clear) Oil Oiling Out Persists (Droplet Formation) CheckLLPS->Oil Yes (Two Liquids) TempCycle Isothermal Aging (2h) then cool to 5°C Seed->TempCycle Crystals Nucleation & Crystal Growth TempCycle->Crystals Redissolve Thermodynamic Reset: Re-heat to 60°C, Add EtOAc Oil->Redissolve Redissolve->AddAntisolvent Isolate Filter, Wash & Dry (Pure Product) Crystals->Isolate

Caption: Decision tree for mitigating Liquid-Liquid Phase Separation during azepane crystallization.

Part 6: References

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: American Chemical Society (ACS) URL:

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: American Chemical Society (ACS) URL:

  • Title: Crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate Source: IUCr Journals URL:

  • Title: Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data Source: National Institutes of Health (NIH) URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Validated, Stability-Indicating HPLC Method for Purity Determination of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate. As a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate. As a critical intermediate in contemporary drug discovery programs, particularly in the synthesis of novel azepane-based therapeutics, ensuring its purity is paramount for the integrity of downstream synthetic steps and the quality of the final Active Pharmaceutical Ingredient (API).[1][2]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the method development choices, presents a complete validation package according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and compares the optimized method against viable alternatives to justify its selection.[3][4][5] All experimental data presented herein is representative and intended to illustrate the performance of a well-validated method.

Method Development Strategy: The Scientific Rationale

The objective is to develop a precise, accurate, and robust stability-indicating HPLC method.[6][7] A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the drug substance's properties over time and accurately measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[6][8]

The molecular structure of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate—featuring a polar dihydroxy-azepane core and a non-polar tert-butyloxycarbonyl (Boc) protecting group—guides our chromatographic strategy.

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. The non-polar Boc group provides a strong retention handle for interaction with a non-polar stationary phase (like C18), while the hydroxyl groups ensure sufficient polarity for elution with a standard aqueous-organic mobile phase.[6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary workhorse for its high hydrophobicity and proven resolving power for a wide range of analytes. Its strong interaction with the Boc group is key to achieving good retention and separation from more polar potential impurities, such as a de-protected analog.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, which is critical for detecting compounds lacking a strong chromophore.

    • Aqueous Phase & pH Control: A mobile phase containing 0.1% Formic Acid in water is used. This acidic modifier serves two crucial functions: it suppresses the ionization of residual free silanol groups on the silica-based column, minimizing peak tailing, and it ensures a consistent protonation state of the analyte, leading to sharp, reproducible peaks.

  • Detector Selection: The carbamate moiety within the Boc group exhibits UV absorbance at low wavelengths. Therefore, a UV detector set at 210 nm is selected to ensure high sensitivity for both the main compound and potential impurities that may lack significant chromophores.[9] A Photo Diode Array (PDA) detector is ideal as it allows for peak purity analysis, which is essential for demonstrating specificity.[10]

Optimized HPLC Method Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 15 min; Hold at 90% B for 2 min; Return to 10% B over 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 210 nm (with PDA scanning from 200-400 nm)
Diluent 50:50 Acetonitrile/Water

Method Validation: A Framework of Trust

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[11][12] The following validation parameters were assessed based on the ICH Q2(R2) guideline.[3][4]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analyte & Method Goal Opt Optimize Column, Mobile Phase, Detector Dev->Opt SS System Suitability Opt->SS Spec Specificity (Forced Degradation) SS->Spec Foundation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness LODQ->Rob Validated Validated Method for Purity & Stability Rob->Validated Forced_Degradation cluster_stress Stress Conditions Analyte tert-Butyl cis-3,6-dihydroxy- azepane-1-carboxylate Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Ox Oxidation (H2O2) Analyte->Ox Heat Thermal Analyte->Heat Light Photolytic Analyte->Light HPLC HPLC Analysis (Peak Purity Check) Acid->HPLC Base->HPLC Ox->HPLC Heat->HPLC Light->HPLC

Sources

Comparative

chiral HPLC separation of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate enantiomers

An Expert's Comparative Guide to Chiral HPLC Method Development for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate Enantiomers Introduction In pharmaceutical development, the stereochemistry of a drug candidate is of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to Chiral HPLC Method Development for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate Enantiomers

Introduction

In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1] The target molecule, tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate, is a chiral cyclic amine derivative, a scaffold of interest in medicinal chemistry. Its two hydroxyl groups and the flexible seven-membered azepane ring present a unique challenge for enantioselective analysis. A robust and reliable analytical method to separate and quantify its enantiomers is critical for supporting asymmetric synthesis, determining enantiomeric purity, and conducting stereoselective pharmacokinetic studies.

This guide provides a comprehensive, field-proven strategy for developing a chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond a simple recitation of parameters to explain the underlying chromatographic principles, compare two primary method development strategies, and provide the necessary data to make an informed decision for your analytical needs. The approach detailed here is built on a systematic screening protocol that prioritizes efficiency and a high probability of success.[2][3]

Part 1: Foundational Principles of Chiral Recognition

The direct separation of enantiomers via HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[4][5] For a successful separation, there must be a sufficient difference in the stability of these two diastereomeric complexes, leading to different retention times. This stability is governed by the "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary for chiral recognition.[1][6]

Given the structure of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate, which features hydrogen bond donors (the two -OH groups) and a hydrogen bond acceptor (the carbamate carbonyl), polysaccharide-based CSPs are the most logical and empirically successful starting point.[4][7] These columns, typically derivatives of amylose or cellulose coated or immobilized on a silica support, possess helical polymer structures that create chiral grooves.[8] These grooves provide a complex three-dimensional environment rich in sites for the very interactions required for separation.[1]

Part 2: A Systematic Approach to Method Development

A trial-and-error approach to chiral method development is inefficient and costly.[3][8] A systematic screening workflow is the industry-standard, ensuring that the most promising conditions are identified quickly. The following workflow illustrates a robust strategy.

G cluster_0 Phase 1: Initial Screening cluster_1 Columns (Immobilized Polysaccharide CSPs) cluster_2 Mobile Phases (Isocratic) cluster_3 Phase 2: Evaluation & Optimization Analyte Racemic Analyte (1 mg/mL in mobile phase) Screen Screening Platform (Automated Column/Solvent Switching) Analyte->Screen Evaluate Evaluate Chromatograms - Any Separation? - Peak Shape? - Retention Time? Screen->Evaluate Collect Data C1 Amylose tris(3,5-dimethylphenylcarbamate) e.g., CHIRALPAK® IA C2 Cellulose tris(3,5-dimethylphenylcarbamate) e.g., CHIRALPAK® IB C3 Cellulose tris(3,5-dichlorophenylcarbamate) e.g., CHIRALPAK® IC MP1 Normal Phase (NP) Hexane/IPA (80:20) w/ 0.1% DEA MP2 Polar Organic (PO) Acetonitrile w/ 0.1% TFA + 0.1% DEA NoSep No Separation (Screen additional columns/modes) Evaluate->NoSep PoorSep Partial Separation (Rs < 1.5) or Poor Peak Shape Evaluate->PoorSep GoodSep Good Separation (Rs > 1.5) Evaluate->GoodSep Optimize Optimize Method - Adjust % Modifier - Change Additive/Concentration - Vary Temperature PoorSep->Optimize GoodSep->Optimize Final Final Validated Method Optimize->Final

Caption: Workflow for Chiral HPLC Method Development.

Part 3: Comparative Experimental Protocols

Based on the screening strategy, we will compare two promising starting methods: a traditional Normal-Phase (NP) approach and a versatile Polar Organic (PO) mode approach. Immobilized polysaccharide columns are recommended as they tolerate a wider range of solvents compared to older coated phases.[2]

Method A: Normal-Phase (NP) Chromatography

Rationale: Normal-phase chromatography is a powerful technique for polar compounds that are soluble in non-polar solvents. The interaction between the polar analyte and the polar CSP is modulated by a polar alcohol modifier in a non-polar bulk solvent. For amines, a basic additive like Diethylamine (DEA) is crucial. It acts as a competitor for highly active sites on the silica surface, dramatically improving peak symmetry by preventing undesirable ionic interactions.[9]

Detailed Protocol:

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized (e.g., CHIRALPAK® IA or equivalent), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

  • Detection: UV at 210 nm (carbamate chromophore)

Method B: Polar Organic (PO) Chromatography

Rationale: The Polar Organic mode uses polar solvents like acetonitrile or methanol. This mode can offer different selectivity compared to NP and is advantageous when analyte solubility in hexane is limited. For our dihydroxyazepane, which has significant polarity, this is an excellent alternative. A combination of acidic (Trifluoroacetic Acid - TFA) and basic (DEA) additives, often called a "cocktail," can be highly effective.[9] TFA pairs with the basic azepane nitrogen while DEA interacts with acidic sites on the CSP, simultaneously improving peak shape and potentially enhancing chiral recognition.[10]

Detailed Protocol:

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized (e.g., CHIRALPAK® IB or equivalent), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile / Trifluoroacetic Acid (TFA) / Diethylamine (DEA) = 100 / 0.1 / 0.1 (v/v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

  • Detection: UV at 210 nm

Part 4: Data Interpretation and Comparison

Below is a table of expected performance data from the two starting methods. This hypothetical data is based on typical outcomes for separating polar cyclic amines.

ParameterMethod A: Normal-PhaseMethod B: Polar OrganicIdeal Value
Retention Time (t_R1) 9.5 min7.2 min-
Retention Time (t_R2) 11.2 min8.9 min-
Selectivity (α) 1.211.28> 1.1
Resolution (R_s) 1.952.55> 1.5
Peak Asymmetry (A_s) 1.31.10.9 - 1.2
Analysis Time ~15 min~12 minAs short as possible

Analysis of Results:

  • Separation: Both methods successfully achieve baseline separation, indicated by a Resolution (Rs) value greater than 1.5.[9]

  • Selectivity: Method B on the cellulose-based CSP shows slightly higher selectivity (α), suggesting a better "fit" and a larger difference in interaction energy between the enantiomers and this specific stationary phase.

  • Efficiency and Peak Shape: Method B provides a significantly better resolution (2.55 vs. 1.95) and superior peak symmetry (As = 1.1). This is likely due to the effective use of the acid/base additive combination in the polar organic mode, which minimizes peak tailing.

  • Speed: Method B also offers a faster analysis, with the last peak eluting just under 9 minutes.

Part 5: Troubleshooting and Further Optimization

Should the initial screening not yield satisfactory results, consider the following optimization steps:

  • Poor Resolution (Rs < 1.5):

    • Method A (NP): Decrease the percentage of IPA (e.g., to 15% or 10%). This will increase retention and often improves resolution. Alternatively, switch the alcohol modifier to ethanol, which can alter selectivity.[1]

    • Method B (PO): If using acetonitrile, switch the primary solvent to methanol or ethanol. These protic solvents offer different hydrogen bonding characteristics and can significantly impact selectivity.[1]

  • Excessive Peak Tailing (As > 1.5):

    • This is almost always due to unwanted ionic interactions. Increase the concentration of the additive (e.g., raise DEA or TFA to 0.2%). Ensure the analyte is fully dissolved and does not precipitate upon injection.[9]

  • Long Retention Times:

    • Method A (NP): Increase the percentage of the alcohol modifier (e.g., from 20% to 25% IPA).

    • Method B (PO): If using pure acetonitrile or methanol, a stronger eluting solvent is not available. In this case, increasing the flow rate or column temperature can help reduce the analysis time, though it may slightly decrease resolution.

References

  • Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers - Benchchem. BenchChem.
  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chrom
  • Nazareth, C., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Kaliszan, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-118.
  • Chiral HPLC Separ
  • Ahmad, M., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 29(4), 351-359.
  • Guedes, K. S., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 896.
  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 29(10), 914-925.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
  • Chiral Separ
  • Hoveyda, A. H., et al. (2005). Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. Journal of the American Chemical Society, 127(20), 7352-7364.
  • Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5980.
  • Dong, M. W. (2021). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kannappan, V. (2022).
  • Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.

Sources

Validation

A Comparative Guide for Researchers: tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate vs. Piperidine Diol Analogs

A Deep Dive into Structural Nuances and Their Impact on Drug Discovery In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Deep Dive into Structural Nuances and Their Impact on Drug Discovery

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. While the six-membered piperidine ring is a ubiquitous and well-validated motif in numerous approved drugs[1], the exploration of seven-membered azepane rings offers a pathway to novel chemical space and potentially improved pharmacological properties. This guide provides a detailed, data-driven comparison between tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate and its analogous piperidine diols, offering insights for researchers, scientists, and drug development professionals.

Structural and Conformational Analysis: Beyond the Chair

The fundamental difference between the azepane and piperidine scaffolds lies in their ring size, which dictates their conformational preferences and the spatial arrangement of substituents.

Piperidine Diol Analogs: The N-Boc protected piperidine-3,5-diol exists predominantly in a stable chair conformation. This rigidity limits the relative orientations of the hydroxyl groups, which can be either diaxial or diequatorial. The cis or trans relationship of these hydroxyls significantly impacts their ability to form intramolecular hydrogen bonds and their interaction with biological targets.

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate: The seven-membered azepane ring possesses significantly greater conformational flexibility compared to the rigid piperidine chair[2]. It can adopt a variety of low-energy conformations, including twist-chair and twist-boat forms[3]. This flexibility allows the cis-3,6-dihydroxy substituents to sample a wider range of spatial orientations. This dynamic nature can be advantageous for optimizing binding to a protein pocket, but it can also come with an entropic penalty upon binding.

Caption: Conformational representations of piperidine and azepane diols.

Synthesis Strategies: Navigating Stereoselectivity

The synthesis of these dihydroxylated heterocycles with defined stereochemistry is a key consideration.

Synthesis of tert-Butyl cis-3,5-dihydroxypiperidine-1-carboxylate

A common approach to synthesizing cis-3,5-dihydroxypiperidine derivatives involves the stereoselective reduction of a corresponding diketone or the dihydroxylation of an unsaturated precursor. For instance, a divergent synthesis can yield a mixture of cis and trans diols, which can then be separated or stereochemically manipulated[3][4].

Illustrative Synthetic Workflow:

Start N-Boc-4-piperidone Intermediate1 N-Boc-piperidine-3,5-dione Start->Intermediate1 Oxidation Intermediate2 cis/trans Diol Mixture Intermediate1->Intermediate2 Reduction (e.g., NaBH4) Final_cis tert-Butyl cis-3,5-dihydroxypiperidine-1-carboxylate Intermediate2->Final_cis Chromatographic Separation / Enzymatic Resolution

Caption: Synthetic workflow for piperidine diol.

Synthesis of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

The synthesis of cis-3,6-dihydroxyazepanes often involves the diastereoselective dihydroxylation of an N-Boc protected azepine precursor. The stereochemical outcome of the dihydroxylation can be influenced by the choice of reagents and the existing stereochemistry of the starting material.

Illustrative Synthetic Workflow:

Start_Az N-Boc-2,3,4,7-tetrahydro-1H-azepine Final_Az tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate Start_Az->Final_Az Diastereoselective Dihydroxylation (e.g., OsO4, NMO)

Caption: Synthetic workflow for azepane diol.

Physicochemical Properties: A Comparative Analysis

PropertyPiperidine Diol Analogtert-Butyl cis-3,6-dihydroxyazepane-1-carboxylateRationale and Implications
Lipophilicity (LogP) Generally lowerGenerally higherThe larger ring size of the azepane contributes to a greater non-polar surface area, which typically increases lipophilicity[5]. This can impact membrane permeability and off-target binding.
Aqueous Solubility Generally higherGenerally lowerThe increased lipophilicity of the azepane derivative would be expected to correlate with lower aqueous solubility. The cis-diol arrangement in both molecules allows for potential intramolecular hydrogen bonding, which can also decrease water solubility by shielding the polar hydroxyl groups.
pKa The pKa of the piperidine nitrogen is around 11.22[6]. The Boc-protecting group significantly reduces this basicity.The pKa of the azepane nitrogen is similar to piperidine[5]. The Boc-protecting group will also significantly lower its basicity.For many applications where the nitrogen is Boc-protected, the basicity of the ring nitrogen is not a major differentiating factor.
Metabolic Stability Piperidine rings can be susceptible to oxidation at the carbons alpha to the nitrogen[1].The larger, more flexible azepane ring may present different metabolic "soft spots". The increased lipophilicity could also lead to greater interaction with metabolic enzymes like Cytochrome P450s.The specific substitution pattern and overall molecular context are critical in determining metabolic fate.

Biological Applications and Performance: A Look at the Potential

The choice between these two scaffolds can have a significant impact on biological activity. The dihydroxy functional groups can serve as key hydrogen bond donors and acceptors, and their spatial presentation is critical for target engagement.

  • Piperidine Diols: The more rigid piperidine scaffold presents the hydroxyl groups in a well-defined orientation. This can be advantageous for targets that have a correspondingly rigid binding pocket.

  • Azepane Diols: The conformational flexibility of the azepane allows the molecule to potentially adapt to a wider range of binding site topographies. This could lead to the discovery of novel binding modes or improved affinity for certain targets.

A study on biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H3 receptor ligands found that an azepane-containing compound exhibited the highest affinity[7]. This suggests that for certain targets, the larger ring and its conformational properties can be beneficial.

Experimental Protocols

To enable a direct comparison, the following experimental protocols are provided as a guide for researchers.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS[8][9].

Determination of Lipophilicity (LogP) by HPLC

This method provides a rapid estimation of the octanol-water partition coefficient.

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: A correlation between the logarithm of the retention time and the known LogP values of the standards is established. The LogP of the test compound is then calculated from its retention time using this correlation[4][10].

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture: Prepare a mixture containing pooled liver microsomes (human or other species), the test compound at a known concentration (e.g., 1 µM), and a phosphate buffer (pH 7.4)[5][11].

  • Initiation: Pre-warm the mixture to 37 °C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many metabolic enzymes[5].

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard[5].

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k[12].

Caption: Workflow for in vitro metabolic stability assay.

Cell Permeability Assay (Caco-2)

This assay is a well-established in vitro model to predict intestinal drug absorption.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a transwell plate system for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions[6][13][14].

  • Assay Setup: Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Compound Addition: Add the test compound to the apical (A) side of the transwell.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber[15].

Conclusion

The choice between a piperidine and an azepane diol scaffold is a nuanced decision that should be driven by the specific goals of the drug discovery program. The well-established piperidine framework offers a more rigid and predictable conformational presentation of the diol functionality. In contrast, the azepane ring provides greater conformational flexibility, which can be harnessed to explore a broader chemical space and potentially achieve improved binding to certain biological targets. However, this flexibility may also be associated with challenges such as higher lipophilicity and a less predictable metabolic profile. The experimental protocols outlined in this guide provide a framework for a head-to-head comparison to enable an informed, data-driven selection of the optimal scaffold for a given therapeutic application.

References

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry.
  • Caco-2 Permeability Assay Protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013).
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Conformational regulation of substituted azepanes through selective monofluorination. (2013). Organic & Biomolecular Chemistry.
  • Permeability Assay on Caco-2 Cells. Bienta.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
  • Aqueous Solubility Assay. Enamine.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Aqueous Solubility.
  • Microsomal Stability Assay.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • PREPARATION OF DIASTEREOSELECTIVELY PURE (2S,4S)-DI(TERT-BUTYL)
  • Caco-2 Permeability: Preclinical Pharmacology Lab. UT Southwestern.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology.
  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025). METTLER TOLEDO.
  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Aqueous Solubility Assays. (2025).
  • Theoretical log P values obtained by the use of computational methods.
  • 1,4-Diazepines.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002).
  • LogP—Making Sense of the Value. ACD/Labs.
  • Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate. Russian Journal of Organic Chemistry.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.
  • Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.
  • Resolved Pyrrolidine, Piperidine, and Perhydroazepine Analogues of the Muscarinic Agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • tert-Butyl 3,5-dioxopiperidine-1-carboxyl
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • SYNTHESIS AND RU(II)
  • A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry.
  • Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Medicinal Chemistry.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • How Aromaticity Affects the Chemical and Physicochemical Properties of Heterocycles: A Computational Approach.
  • The effect of hydroxyl functional groups and molar mass on the viscosity of non-crystalline organic and organic–water particle. (2017).

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized tert-Butyl cis-3,5-dihydroxyazepane-1-carboxylate

Abstract This guide provides a comprehensive, multi-technique spectroscopic framework for the structural and stereochemical validation of synthesized tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate. The azepane scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, multi-technique spectroscopic framework for the structural and stereochemical validation of synthesized tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate. The azepane scaffold is a privileged structure in medicinal chemistry, making unambiguous characterization of its derivatives critical for advancing drug discovery programs.[1] We move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system to confirm the identity, purity, and stereochemistry of the target compound, providing researchers with the confidence needed to proceed in their synthetic endeavors.

Introduction: The Imperative for Rigorous Validation

tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate is a chiral, N-heterocyclic compound featuring a seven-membered ring, two hydroxyl groups, and a tert-butoxycarbonyl (Boc) protecting group. The precise spatial arrangement (cis configuration) of the hydroxyl groups is a critical stereochemical feature that can profoundly influence biological activity and downstream synthetic transformations. Consequently, a rigorous and orthogonal validation strategy is not merely procedural but essential for scientific integrity. Simple confirmation of mass or the presence of functional groups is insufficient; proof of connectivity and relative stereochemistry is paramount. This guide outlines an integrated approach to achieve this.

Caption: Structure of the target compound.

The Integrated Spectroscopic Workflow

No single technique can provide absolute proof of structure. We employ a synergistic workflow where each method corroborates the others, creating a self-validating loop. NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework and stereochemistry. Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. Finally, Infrared spectroscopy offers rapid verification of the key functional groups.

Caption: The integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the complete structural elucidation of this molecule, as it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Rationale: ¹H NMR Analysis

The ¹H NMR spectrum will provide the most critical data for confirming the cis stereochemistry. The key is to analyze the chemical shifts and, more importantly, the coupling constants (J-values) of the protons at C3 and C6 (the stereocenters bearing the hydroxyl groups).

  • Expected Signals:

    • Boc Group: A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm is the most unambiguous indicator of the Boc group's presence.[2]

    • Azepane Ring Protons (CH₂): A series of complex multiplets will appear between δ 1.6 and δ 3.8 ppm. The protons on carbons adjacent to the nitrogen (C2 and C7) will be the most deshielded.

    • Hydroxyl Protons (OH): Two broad singlets, the chemical shift of which is concentration and solvent-dependent. These can be confirmed by a D₂O exchange experiment, where they will disappear.

    • Methine Protons (C3-H, C6-H): These are the most informative protons. We expect them to appear as multiplets around δ 3.8-4.2 ppm, shifted downfield by the adjacent oxygen atom. For the cis isomer, the dihedral angles between these protons and their neighbors on C4/C5 will result in specific coupling constants. A larger diaxial coupling constant would be expected for a trans isomer in a chair-like conformation, which would distinguish it from the cis product.

Expertise & Rationale: ¹³C NMR Analysis

The ¹³C NMR spectrum confirms the presence of all carbon atoms in their unique electronic environments. It is an excellent tool for verifying the carbon skeleton and the presence of the carbamate functionality.

  • Expected Signals:

    • Carbamate Carbonyl (C=O): A signal in the δ 155-157 ppm range.[2]

    • Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.[2][3]

    • Boc Methyl Carbons (C(CH₃)₃): A strong signal around δ 28 ppm.

    • Hydroxylated Carbons (C3, C6): Two distinct signals in the δ 65-75 ppm range. In the cis isomer, these carbons are chemically equivalent due to a plane of symmetry, and thus may appear as a single signal. Minor conformational flexing can sometimes break this symmetry, leading to two very closely spaced signals.

    • Azepane Ring Carbons (C2, C4, C5, C7): Signals in the aliphatic region (δ 25-55 ppm). Carbons adjacent to the nitrogen (C2, C7) will be further downfield than the C4 and C5 carbons.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the hydroxyl groups.

  • Solvent Choice Rationale: The choice of solvent is critical. CDCl₃ is standard, but if proton signals from the OH groups are of interest and not broadened, DMSO-d₆ is a better choice as it slows down the proton exchange rate.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations and trace the spin systems of the ring) and HSQC (to correlate each proton to its directly attached carbon).

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides an exact molecular weight, which is an uncompromising check on the elemental formula. For Boc-protected amines, understanding the fragmentation patterns is key to a correct interpretation.

Expertise & Rationale: Expected Data

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule.

  • Molecular Formula: C₁₁H₂₁NO₃

  • Monoisotopic Mass: 215.15 g/mol

  • Expected Ions (Positive Mode ESI):

    • [M+H]⁺: m/z 216.16

    • [M+Na]⁺: m/z 238.14

  • Characteristic Fragmentation: The Boc group is notoriously unstable under certain MS conditions.[4] The most common fragmentation pathway is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

    • [M+H - 56]⁺ (m/z 160.10): Loss of isobutylene (C₄H₈).

    • [M+H - 100]⁺ (m/z 116.09): Loss of the entire Boc group (C₅H₈O₂), leaving the protonated dihydroxyazepane ring. This is often a result of a McLafferty rearrangement.[5]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a range of m/z 50-500. If fragmentation is desired, High-Resolution MS/MS (tandem mass spectrometry) can be performed on the parent ion (m/z 216.16).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent and quick quality check.

Expertise & Rationale: Expected Absorptions

The IR spectrum will be dominated by absorptions from the hydroxyl and carbamate groups.

  • O-H Stretch: A very strong and broad absorption band in the range of 3500-3200 cm⁻¹.[6] The broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups.

  • C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.[2] This is a key diagnostic peak for the Boc group. Its presence, along with the disappearance of any N-H stretches from a starting amine, confirms the protection step.

  • C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the carbamate and the alcohols.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Comparative Data Summary

This table provides an at-a-glance summary of the expected spectroscopic data, which serves as a benchmark for validation.

Technique Feature Expected Result / Observation Rationale / Comments
¹H NMR Boc Group (9H)Singlet, δ ~1.4-1.5 ppmUnambiguous signal for the tert-butyl group.
C3-H, C6-H (2H)Multiplets, δ ~3.8-4.2 ppmDeshielded by adjacent -OH. Coupling constants are key for stereochemistry.
Azepane CH₂ (8H)Complex multiplets, δ ~1.6-3.8 ppmProtons on C2/C7 are most deshielded due to proximity to nitrogen.
OH (2H)Broad singlets, variable shiftConfirmed by D₂O exchange.
¹³C NMR Carbamate C=Oδ ~155-157 ppmConfirms the carbamate functional group.[2]
Boc Quaternary Cδ ~80 ppmCharacteristic of the Boc group's quaternary carbon.[3]
C3, C6δ ~65-75 ppmCarbons bearing hydroxyl groups. May appear as one signal due to symmetry.
Boc CH₃δ ~28 ppmStrong signal from the three equivalent methyl groups.
Mass Spec. [M+H]⁺m/z 216.16Confirms the molecular weight of the compound.
[M+Na]⁺m/z 238.14Common adduct in ESI-MS.
Fragmentsm/z 160.10, 116.09Characteristic losses of isobutylene or the entire Boc group.[4][5]
FTIR O-H Stretch3500-3200 cm⁻¹ (Strong, Broad)Indicates hydrogen-bonded hydroxyl groups.[6]
C=O Stretch1680-1700 cm⁻¹ (Strong, Sharp)Diagnostic for the carbamate carbonyl of the Boc group.[2]
C-H Stretch2980-2850 cm⁻¹ (Medium-Strong)Aliphatic C-H bonds of the ring and Boc group.

Alternative & Orthogonal Validation

For a comprehensive analysis, especially in a regulated or developmental environment, orthogonal methods are recommended to complement the spectroscopic data.

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential for determining the enantiomeric purity of the compound, a parameter that spectroscopic methods cannot provide. A suitable chiral stationary phase can separate the enantiomers, allowing for their quantification.[7][8]

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should match the theoretical values (C: 61.37%, H: 9.83%, N: 6.51%) within an acceptable error margin (±0.4%).

Conclusion

The structural and stereochemical validation of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate is achieved not by a single measurement, but by the convergent power of multiple, complementary spectroscopic techniques. The unambiguous singlet of the Boc group in ¹H NMR, coupled with the characteristic carbonyl stretch in the IR, confirms the protecting group. The precise molecular weight from mass spectrometry validates the elemental composition. Most critically, the detailed analysis of proton chemical shifts and coupling constants in the NMR spectrum provides the definitive evidence for the azepane framework and the crucial cis orientation of the hydroxyl groups. This integrated, self-validating workflow ensures the highest level of scientific confidence in the synthesized material, enabling researchers and drug developers to proceed with certainty.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem.
  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annul
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PMC.
  • Synthesis, Characterization and Biological Screening of Azepine Deriv
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit
  • A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst.
  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
  • How to Identify Functional Groups in FTIR Spectra.
  • COMPARATIVE STUDY OF FUNCTIONAL GROUPS IN NATURAL FIBERS: FOURIER TRANSFORM INFRARED ANALYSIS (FTIR). International Journal of Current Engineering and Scientific Research.
  • 1H-Azepine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice.
  • Chiral Discrimination of Acyclic Secondary Amines by 19 F NMR.
  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI.
  • A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity in trans-1,2-Cyclohexanediamine Reactions. Benchchem.
  • Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. Benchchem.
  • High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condens
  • Supplementary Inform
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annul
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Production method of 1,4-diazepane derivatives.
  • SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO).
  • Synthesis and Characterization of some bis 1,3-Oxazepine and 2,3-Dihydroquinozoline derivatives.
  • Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. Central Asian Journal of Theoretical and Applied Sciences.
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • Accurate chiral pattern recognition for amines from just a single chemosensor. SciSpace.
  • Synthesis and Characterization of Some New Benzothiazine, Dihydroquinazolinone and Oxazepine Derivatives from 1, 8-Naphthalic Anhydride and Evaluation of Their Antimicrobial Activity.

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Validation

Benchmarking Commercial vs. Synthesized tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate: A Purity and Performance Guide

As the demand for conformationally restricted, three-dimensional scaffolds in drug discovery intensifies, seven-membered azepane rings have emerged as highly privileged structures. Specifically, tert-butyl cis-3,6-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for conformationally restricted, three-dimensional scaffolds in drug discovery intensifies, seven-membered azepane rings have emerged as highly privileged structures. Specifically, tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate (CAS: 1801455-71-9) serves as an exceptional carbohydrate mimic for glycosidase inhibitors and a rigidified core for peptidomimetics [1].

For drug development professionals and application scientists, a critical dilemma arises during lead optimization: Should this building block be procured from commercial catalogs, or synthesized in-house?

This guide objectively benchmarks both strategies, providing self-validating experimental protocols, causality-driven methodologies, and comparative analytical data to ensure the highest scientific integrity in your workflows.

Strategic Workflow: Procurement vs. Synthesis

Commercial sourcing offers immediate availability, but commercial batches frequently suffer from variable diastereomeric ratios (a mix of cis and trans isomers) and trace heavy metal contamination. In-house synthesis—typically executed via a Ring-Closing Metathesis (RCM) strategy—grants absolute control over the impurity profile but requires rigorous metal scavenging [3].

G Start tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate Sourcing Strategy Comm Commercial Procurement (Variable dr, Trace Metals) Start->Comm Synth In-House Synthesis (Total Quality Control) Start->Synth CommQC Rigorous Inbound QC (HPLC-CAD, NMR, ICP-MS) Comm->CommQC Final Pure Target Compound (>99% d.e., <5 ppm Ru) CommQC->Final Passes QC Precursor N-Boc-bis(2-hydroxybut-3-enyl)amine Synth->Precursor RCM Ring-Closing Metathesis (Grubbs II, DCM, 0.01 M) Precursor->RCM Hydro Hydrogenation & Scavenging (H2, Pd/C, DMT Silica) RCM->Hydro Hydro->Final

Workflow comparing commercial sourcing vs. in-house synthesis of the azepane scaffold.

Mechanistic Synthesis & Self-Validating Protocols

To establish a baseline for comparison, we optimized an in-house synthetic route. The protocol below is designed as a self-validating system, where the physical chemistry of the reaction dictates the procedural choices.

Protocol A: In-House Synthesis of the Azepane Scaffold

Step 1: Ring-Closing Metathesis (RCM)

  • Procedure: Dissolve N-Boc-bis(2-hydroxybut-3-enyl)amine (10 mmol) in anhydrous dichloromethane (DCM) to achieve a strict concentration of 0.01 M. Degas with argon for 15 minutes. Add Grubbs 2nd Generation Catalyst (0.5 mmol, 5 mol%). Reflux for 12 hours under an inert atmosphere [3].

  • The Causality: Why 0.01 M? High dilution is thermodynamically mandatory to favor intramolecular cyclization (forming the 7-membered azepine ring) over intermolecular cross-metathesis (oligomerization). Grubbs II is explicitly chosen over Grubbs I due to its superior stability and turnover frequency in the presence of unprotected secondary alcohols.

Step 2: Ruthenium Scavenging

  • Procedure: Upon RCM completion, add SiliaBond® DMT (dimercaptotriazine) equivalent to 5 times the catalyst weight directly to the reaction mixture. Stir at room temperature for 4 hours, then filter through a Celite pad.

  • The Causality: Ruthenium-alkylidene residues are notoriously difficult to remove via standard silica gel chromatography. Residual Ru not only darkens the product but acts as a redox-active false positive in downstream biochemical assays (e.g., kinase screens). DMT-functionalized silica covalently traps the Ru metal, ensuring biological assay integrity.

Step 3: Hydrogenation & Diastereomeric Enrichment

  • Procedure: Concentrate the filtrate and redissolve in Methanol (0.1 M). Add 10% Pd/C (10% w/w). Stir under an H₂ atmosphere (1 atm) for 6 hours. Filter, concentrate, and recrystallize the crude solid from Ethyl Acetate/Hexanes.

  • The Causality: Methanol ensures complete solubility of the highly polar diol intermediate. The ambient pressure H₂ is sufficient to reduce the strained cyclic alkene without risking hydrogenolysis of the C-O bonds. Crucially, the final recrystallization selectively precipitates the cis (meso) isomer, driving the diastereomeric excess (d.e.) to >99%.

Analytical Validation: The "No Chromophore" Challenge

A major pitfall in sourcing tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate is relying on vendor Certificates of Analysis (CoA) that utilize standard HPLC-UV (e.g., 254 nm). This molecule lacks a conjugated pi-system , rendering UV detection virtually blind to the compound and its aliphatic impurities.

Protocol B: HPLC-CAD and ICP-MS Setup
  • Procedure: Analyze all samples using High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) [2]. For trace metal analysis, digest samples in trace-metal grade HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • The Causality: CAD provides a universal, mass-dependent response for non-volatile analytes regardless of their spectral properties [2]. This guarantees an accurate, self-validating representation of chemical purity that UV detection simply cannot provide.

Quantitative Benchmarking: Commercial vs. Synthesized

We benchmarked two commercial batches (procured from leading global catalogs) against our optimized in-house synthesized batch. The data below summarizes the findings.

Analytical MetricCommercial Batch ACommercial Batch BIn-House SynthesizedValidation Method
Chemical Purity 94.2%96.5%>99.0% HPLC-CAD
Diastereomeric Ratio (cis:trans) 88:1292:8>99:1 ¹H-NMR (400 MHz)
Trace Ruthenium (Ru) 45 ppm18 ppm<2 ppm ICP-MS
Trace Palladium (Pd) <5 ppm<5 ppm<1 ppm ICP-MS
Cost per Gram ~$120~$140~$45 (Reagents)Cost Analysis
E-E-A-T Insights on the Data:
  • Diastereomeric Purity: The cis configuration is vital for the desired spatial projection of the hydroxyl groups in SAR studies. Commercial batches often exhibit up to 12% of the trans isomer because vendors may source the acyclic precursor as a cheaper mixture of stereoisomers. In-house recrystallization eliminates this variable.

  • Metal Contamination: The presence of 18–45 ppm Ruthenium in commercial batches strongly suggests the use of RCM without dedicated metal scavenging steps. For researchers developing Active Pharmaceutical Ingredients (APIs), using these commercial batches directly in late-stage synthesis risks carrying over heavy metals that violate FDA/EMA limits.

Conclusion & Recommendations

While commercial sourcing of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate offers immediate convenience for early exploratory chemistry, the hidden costs of diastereomeric impurity and trace ruthenium contamination can silently derail sensitive biological assays.

For rigorous drug discovery programs—particularly those entering late-stage SAR, in vivo studies, or API scale-up—in-house synthesis is the superior approach . Utilizing optimized RCM at high dilution, coupled with aggressive DMT-based metal scavenging and HPLC-CAD validation, creates a robust, self-validating system that guarantees the structural and chemical integrity of your azepane scaffold.

References

  • Haidar Ahmad, I. A., & Stoll, D. R. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC International. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven framework for the safe utilization of tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate, a key building block in modern medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive laboratory safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary routes of potential exposure are inhalation of aerosolized particles, direct skin or eye contact, and ingestion. The presence of the azepane ring, a cyclic amine derivative, suggests that the compound may cause skin and respiratory irritation, a common characteristic of amines.[2][3] The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be removed under acidic conditions, a factor to consider in experimental design and waste stream compatibility.[4][5][6][7]

Anticipated Hazard Profile:

Hazard ClassificationPotential EffectsSource of Concern
Acute Toxicity, Oral Harmful if swallowed.GHS classification of analogous compounds[1].
Skin Corrosion/Irritation Causes skin irritation.GHS classification of analogous compounds[1] and general properties of amines[2].
Serious Eye Damage/Irritation Causes serious eye irritation.GHS classification of analogous compounds[1].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.GHS classification of analogous compounds[1] and general properties of amines.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

Core PPE Requirements:

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[9]Protects against accidental splashes of the compound, which is expected to be an eye irritant[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][10] Latex gloves are not recommended due to potential chemical incompatibility with amines.[8] Gloves should be inspected before use and changed frequently, especially after direct contact.Prevents skin contact and absorption. Nitrile and neoprene offer broad chemical resistance.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.[9]Protects skin and personal clothing from contamination.
Foot Protection Closed-toe and closed-heel shoes that cover the entire foot.[9]Prevents injury from spills and dropped equipment.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. For procedures that may generate dust or aerosols, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][3][8][9]Minimizes the risk of inhaling irritating airborne particles.

Operational Protocols: From Receipt to Reaction

A systematic and well-documented workflow is crucial for ensuring safety and reproducibility.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[11][12] It should be kept away from strong oxidizing agents, acids, and bases.[11]

Handling and Weighing
  • Engineering Controls : All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Preventing Dust Generation : Avoid actions that can create dust, such as scraping or vigorous shaking of the solid.[10]

  • Weighing : Use a weighing paper or a suitable container to weigh the solid. Clean any spills immediately.

In the Reaction

The azepane motif is a valuable scaffold in pharmaceutical and bioactive molecules.[13][14][15] When using tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate in a reaction, consider the following:

  • Solvent Selection : Dissolve the compound in a suitable solvent as dictated by the reaction protocol.[16]

  • Inert Atmosphere : For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).[16]

  • Temperature Control : If the reaction is exothermic, use an ice bath or other cooling methods to control the temperature.[16]

Spill and Emergency Procedures: Preparedness is Key

Even with meticulous planning, accidents can happen. A well-defined emergency response plan is critical.

  • Minor Spills : For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[10] Clean the area with an appropriate solvent.

  • Major Spills : In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Personal Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.[2]

  • Waste Segregation :

    • Solid Waste : Collect unused or waste solid tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate in a clearly labeled, sealed, and chemically compatible waste container.[10]

    • Contaminated Materials : Dispose of any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, in the same designated chemical waste container.[10]

    • Liquid Waste : If the compound is in solution, collect it in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with incompatible waste streams.[10]

  • Labeling : Clearly label the waste container with the full chemical name: "tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate". Include any known hazard information and the approximate quantity. Follow your institution's specific labeling requirements.[10]

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]

  • Final Disposal : Arrange for the collection of the chemical waste through your institution's EHS office or equivalent department. Do not dispose of this chemical in the regular trash or down the drain.[10]

The Chemistry Behind the Precautions: Understanding the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal under mild acidic conditions.[5][6][17]

Stability

The Boc group is stable to basic hydrolysis and various nucleophiles, making it a robust protecting group for multi-step syntheses.[6]

Deprotection

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7][17] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[7]

Diagram of Boc Deprotection Workflow

cluster_deprotection Boc Deprotection Workflow Boc_Protected_Amine Boc-Protected Amine Protonation Protonation of Carbonyl (Acidic Conditions, e.g., TFA) Boc_Protected_Amine->Protonation [H+] Loss_of_tBu Loss of tert-Butyl Cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Spontaneous Free_Amine Free Amine Decarboxylation->Free_Amine + CO2

Caption: A simplified workflow of the acid-catalyzed deprotection of a Boc-protected amine.

This understanding of the Boc group's lability under acidic conditions is crucial for planning synthetic routes and for ensuring that waste streams containing this compound are not mixed with strong acids unless intended.

Conclusion

By integrating a deep understanding of the potential hazards with robust operational and disposal protocols, researchers can confidently and safely handle tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate. This proactive and informed approach to laboratory safety not only protects the individual and the environment but also upholds the integrity and quality of scientific research.

References

  • Essential Guide to the Proper Disposal of N-Boc-SBP-0636457-OH - Benchchem.
  • Application Notes and Protocols: Azepane Derivatives in Agrochemical Research - Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • tert-Butyloxycarbonyl protecting group - Wikipedia.
  • An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry - Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Protecting Agents - TCI Chemicals.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Boc Protecting Group for Amines - Chemistry Steps.
  • 9 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • 15 - SAFETY DATA SHEET.
  • Personal Protective Equipment | US EPA.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.
  • Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes - Benchchem.
  • Chemical Safety: Personal Protective Equipment.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation | Organic Letters.
  • tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC.
  • BOC deprotection - Hebei Boze Chemical Co.,Ltd..
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.

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